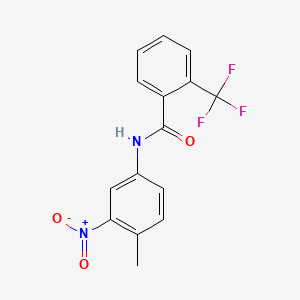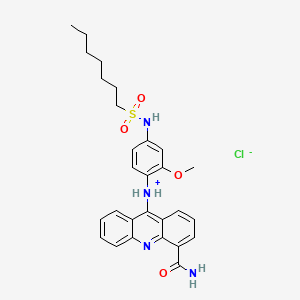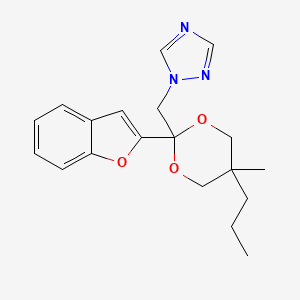![molecular formula C14H24N4 B13771931 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci) is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using two methodologies: microwave-assisted method and conventional heated method. The microwave-assisted method offers the advantage of shorter reaction times and higher yields, while the conventional method is more accessible for laboratories without specialized equipment .
Industrial Production Methods
Industrial production of pyrazolo[3,4-b]azepines may involve scalable synthetic routes that ensure high yield and purity. The use of solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated for its efficiency and cost-effectiveness . This catalyst provides several advantages, including low cost, non-toxicity, and stability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[3,4-b]azepines undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-b]azepine-4,9-diones, while reduction can produce pyrazolo[3,4-b]azepine-5-ones .
Aplicaciones Científicas De Investigación
Pyrazolo[3,4-b]azepines have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their antioxidant and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, they may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Dipyrazolo[3,4-b4’,3’-f]azepines: These compounds have two pyrazole rings fused to an azepine ring.
Dithieno[2,3-b3’,2’-f]azepines: These compounds contain thiophene rings fused to an azepine ring.
Uniqueness
Pyrazolo[3,4-b]azepines are unique due to their specific ring structure and the presence of both pyrazole and azepine rings. This unique structure imparts distinct chemical and biological properties, making them valuable for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C14H24N4 |
|---|---|
Peso molecular |
248.37 g/mol |
Nombre IUPAC |
1-methyl-3-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-9-6-11(7-10-17)13-12-5-3-4-8-15-14(12)18(2)16-13/h11,15H,3-10H2,1-2H3 |
Clave InChI |
DGBWAVNSVYRYDY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=NN(C3=C2CCCCN3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

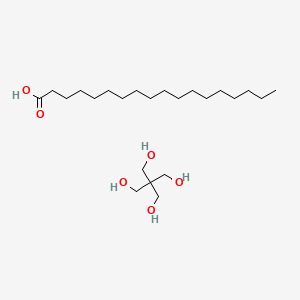
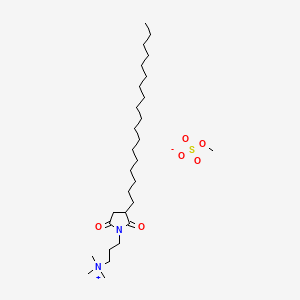
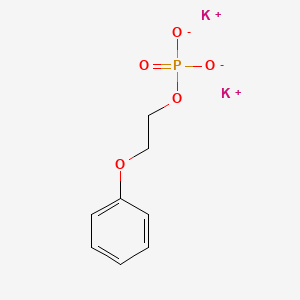
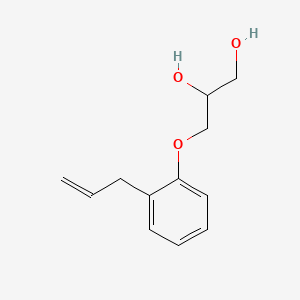
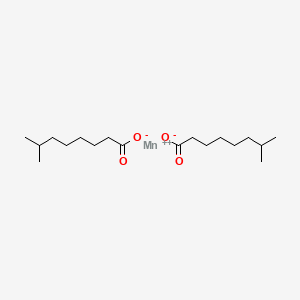

![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)


